O,S,S-Trimethyl phosphorodithioate
Overview
Description
O,S,S-Trimethyl phosphorodithioate is a chemical compound with the molecular formula C3H9O2PS2 . It has an average mass of 172.206 Da and a monoisotopic mass of 171.978149 Da . It is also known by other names such as bis(methylsulfanyl)phosphoryloxymethane and (methoxy(methylsulfanyl)phosphoryl)sulfanylmethane .
Molecular Structure Analysis
The molecular structure of O,S,S-Trimethyl phosphorodithioate consists of a phosphorus atom at the center, bonded to a methoxy group and two methylthio groups . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
Interaction with DNA
Research has shown that O,S,S-Trimethyl phosphorodithioate interacts with DNA. In a study, supercoiled PM2 DNA was incubated with O,S,S-Trimethyl phosphorodithioate, leading to the unwinding of supercoiled DNA in a dose- and time-dependent manner. This compound proved more potent than O,O,S-trimethyl phosphorothioate in causing DNA unwinding, indicating chemical interactions between the agent and DNA. The study discussed the possibility of covalent intercalation and strand nicking due to this interaction (Richardson & Imamura, 1985).
Pharmacokinetics and Toxicity
O,S,S-Trimethyl phosphorodithioate has been studied for its pharmacokinetics and effects on organs. It was found to cause lung damage in rats, and after administration, it distributed rapidly within the body. The toxicity of this compound was reduced upon pretreatment with phenobarbitone. These findings are relevant to understanding the mechanism behind the lung damage caused by trialkyl phosphorothioates (Aldridge, Verschoyle, & Peal, 1984).
Role in Pulmonary Toxicity
A study investigating O,S,S-Trimethyl phosphorodithioate's role in pulmonary toxicity found that rats orally treated with this compound showed bronchiolar epithelial necrosis. The study also noted significant amounts of radiolabeled material covalently bound to the lung, with a concurrent depletion of glutathione. Pretreatment with phenobarbital or piperonyl butoxide decreased the level of covalently bound radiolabeled material in the lung, suggesting the involvement of a metabolite of O,S,S-Trimethyl phosphorodithioate in lung toxicity (Imamura & Hasegawa, 1984).
Metabolism Studies
Research into the metabolism of O,S,S-Trimethyl phosphorodithioate has revealed that it is a substrate for glutathione S-transferases in rat liver cytosol. The methyl group transferred to the sulphydryl of glutathione in this reaction is the one attached to phosphorus via an oxygen atom. This study contributes to understanding the biochemical interactions and metabolic pathways of this compound in the body (Aldridge et al., 1985).
Safety And Hazards
properties
IUPAC Name |
bis(methylsulfanyl)phosphoryloxymethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2PS2/c1-5-6(4,7-2)8-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJIQSOYZWDHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(SC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177129 | |
Record name | O,S,S-Trimethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,S,S-Trimethyl phosphorodithioate | |
CAS RN |
22608-53-3 | |
Record name | Phosphorodithioic acid, O,S,S-trimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22608-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,S,S-Trimethyl phosphorodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,S,S-Trimethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,S,S-TRIMETHYL PHOSPHORODITHIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8XMP02C4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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